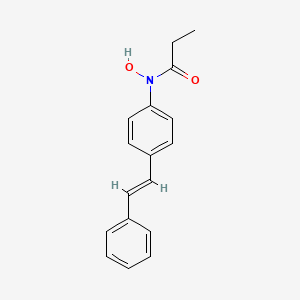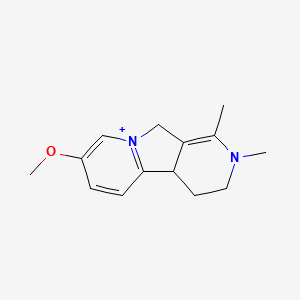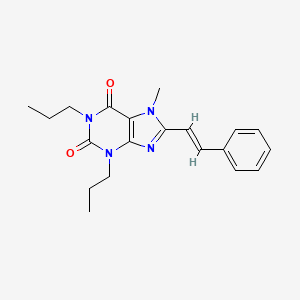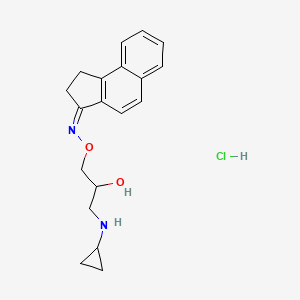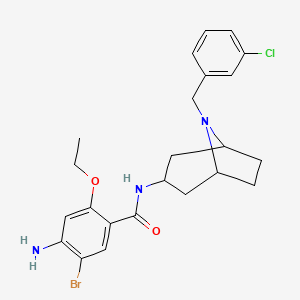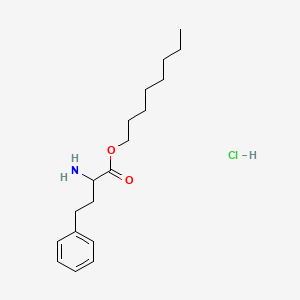
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide involves multiple steps. The general synthetic route includes the formation of the thiadiazole ring, followed by the introduction of the nitrophenyl group and the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the thiadiazole ring and the nitrophenyl group allows for oxidation reactions, which can lead to the formation of different oxidized products.
Reduction: Reduction reactions can occur at the nitrophenyl group, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring and the nitrophenyl group, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the nitrophenyl group play crucial roles in these interactions, allowing the compound to bind to specific enzymes or receptors. This binding can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar compounds to butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide include other thiadiazole derivatives and nitrophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of the thiadiazole ring, nitrophenyl group, and butanoic acid moiety, which provides distinct chemical and biological properties .
Propiedades
Número CAS |
124841-07-2 |
|---|---|
Fórmula molecular |
C12H12N6O6S2 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
4-[2-(2-nitrophenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H12N6O6S2/c19-10(14-12-16-13-7-25-12)5-6-11(20)15-17-26(23,24)9-4-2-1-3-8(9)18(21)22/h1-4,7,17H,5-6H2,(H,15,20)(H,14,16,19) |
Clave InChI |
MUMRBFCUKOATPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NNC(=O)CCC(=O)NC2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


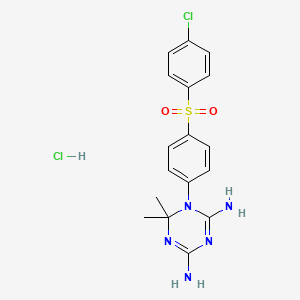
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

